(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid
Overview
Description
Linoleic Acid-13C18 is a stable isotope-labeled form of linoleic acid, a common polyunsaturated fatty acid found in plant-based oils, nuts, and seeds. This compound is labeled with carbon-13, a stable isotope of carbon, which makes it useful in various scientific research applications. Linoleic acid is an essential omega-6 fatty acid that plays a crucial role in maintaining the structural integrity of cell membranes and the transdermal water barrier of the epidermis .
Mechanism of Action
Target of Action
Linoleic acid-13C18, also known as (9Z,12Z)-9,12-octadecadienoic-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18 acid, is a part of membrane phospholipids . It functions as a structural component to maintain a certain level of membrane fluidity of the transdermal water barrier of the epidermis . It primarily targets red blood cells and hemoglobin .
Mode of Action
Linoleic acid-13C18 interacts with its targets by inducing damage via an oxidative mechanism . This interaction results in changes to the structural integrity of the red blood cells and hemoglobin .
Biochemical Pathways
The primary biochemical pathway affected by linoleic acid-13C18 is the linoleic acid metabolic pathway . This pathway involves the conversion of linoleic acid into longer-chain polyunsaturated fatty acids (PUFAs), such as eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) . The downstream effects of this pathway include the modulation of the expression of a number of genes, including those involved with fatty acid metabolism and inflammation .
Pharmacokinetics
A study suggests that a single bolus of 45 mg u-13c18:2n-6 can be used to study the oxidation of 13c18:2n-6 . Due to the low tracer-to-tracee ratios (TTRs) for C20:4n-6, a higher dose is recommended for studying the conversion of 13C18:2n-6 into longer-chain PUFAs .
Result of Action
The primary molecular and cellular effects of linoleic acid-13C18’s action include damage to red blood cells and hemoglobin via an oxidative mechanism . This damage can potentially affect the oxygen-carrying capacity of the blood, leading to physiological changes.
Biochemical Analysis
Biochemical Properties
Linoleic acid-13C18 interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes such as linoleic acid isomerases . These interactions play a crucial role in biochemical reactions involving Linoleic acid-13C18.
Cellular Effects
Linoleic acid-13C18 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce damage in red blood cells and hemoglobin via an oxidative mechanism .
Molecular Mechanism
The molecular mechanism of Linoleic acid-13C18 involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it competes with linoleic acid in the production of arachidonic acid, thus reducing the production of prostaglandins .
Temporal Effects in Laboratory Settings
The effects of Linoleic acid-13C18 change over time in laboratory settings. Studies have shown that the tracer/tracee ratio (TTR) of C18:2n-6 in plasma total lipids was already increased 5 hours after tracer intake . This indicates the product’s stability and its long-term effects on cellular function observed in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of Linoleic acid-13C18 vary with different dosages in animal models . For instance, a single bolus of 45 mg U-13C18:2n-6 can be used to study the oxidation of 13C18:2n-6 . Because of the low TTRs for C20:4n-6, a higher dose is recommended for studying the conversion of 13C18:2n-6 into LCPs .
Metabolic Pathways
Linoleic acid-13C18 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it also affects metabolic flux or metabolite levels . For instance, it is involved in the metabolism of linoleic acid in healthy subjects after intake of a single dose of 13C-linoleic acid .
Transport and Distribution
Linoleic acid-13C18 is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Linoleic Acid-13C18 involves the incorporation of carbon-13 into the linoleic acid molecule. This can be achieved through various synthetic routes, including the use of carbon-13 labeled precursors in the biosynthesis of linoleic acid. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide (DMSO) and sodium hydroxide (NaOH) to facilitate the incorporation of the carbon-13 isotope .
Industrial Production Methods
Industrial production of Linoleic Acid-13C18 involves large-scale synthesis using carbon-13 labeled precursors. The process includes the extraction of linoleic acid from natural sources, followed by the incorporation of carbon-13 through chemical reactions. The final product is purified and tested for isotopic purity and chemical purity to ensure its suitability for research applications .
Chemical Reactions Analysis
Types of Reactions
Linoleic Acid-13C18 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for studying the metabolic pathways and biological functions of linoleic acid.
Common Reagents and Conditions
Oxidation: Linoleic Acid-13C18 can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of linoleic acid. These derivatives are useful for studying the biochemical and physiological effects of linoleic acid in biological systems .
Scientific Research Applications
Linoleic Acid-13C18 has a wide range of scientific research applications, including:
Biology: Employed in metabolic studies to trace the incorporation and metabolism of linoleic acid in biological systems.
Medicine: Investigated for its role in maintaining skin health and preventing conditions such as atopic dermatitis and psoriasis.
Comparison with Similar Compounds
Linoleic Acid-13C18 is unique due to its stable isotope labeling, which allows for precise tracing and quantification in research studies. Similar compounds include:
Linoleic Acid: The non-labeled form of linoleic acid, commonly found in dietary sources.
Linolenic Acid-13C18: Another stable isotope-labeled fatty acid, which is an omega-3 fatty acid found in vegetable oils.
Oleic Acid-13C18: A stable isotope-labeled monounsaturated fatty acid used in similar research applications.
These compounds share similar structural features but differ in their degree of unsaturation and specific biological functions.
Properties
IUPAC Name |
(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYHQOLUKZRVURQ-AZEGGMGZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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